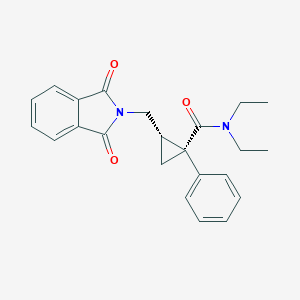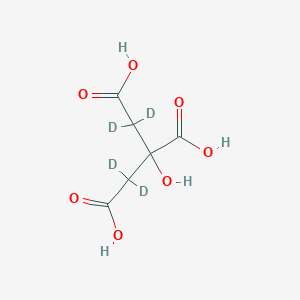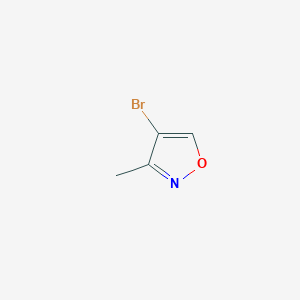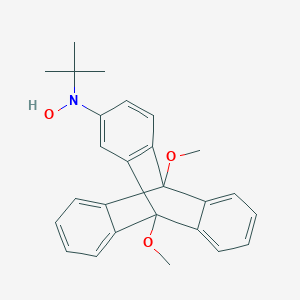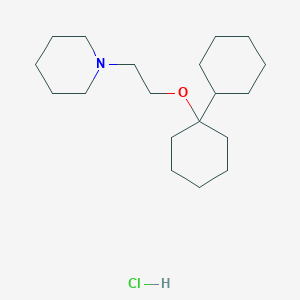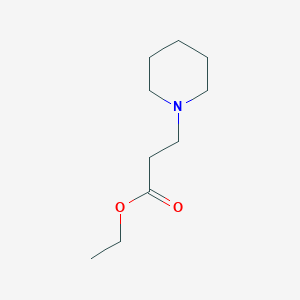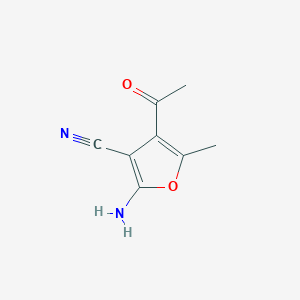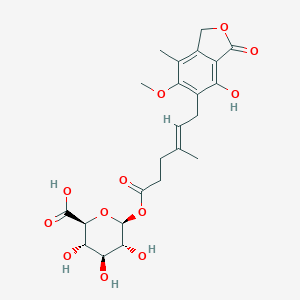
Mycophenolic acid acyl glucuronide
説明
Synthesis Analysis
The synthesis of AcMPAG has been achieved through both in vivo and in vitro methods, including enzymatic synthesis which offers a route to produce this metabolite on a preparative scale. This approach, utilizing liver homogenates from various vertebrate species, has highlighted the specificity and efficiency of the enzymatic reactions involved in AcMPAG production, with significant findings on the conversion rates and the influence of reaction conditions on the synthesis outcome (Kittelmann et al., 2003).
Molecular Structure Analysis
AcMPAG, being an acyl glucuronide, exhibits a molecular structure that allows it to form covalent bonds with proteins, potentially contributing to its biological activity and toxicity. Studies have identified AcMPAG's reactivity towards protein targets, illustrating its capacity to form adducts with plasma albumin and other proteins, which might explain some of the adverse effects associated with MPA therapy. The molecular interactions of AcMPAG with target proteins are crucial for understanding its pharmacological and toxicological profiles (Shipkova et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of AcMPAG, particularly its propensity to undergo hydrolysis and form covalent adducts with proteins, is a defining feature of its chemical properties. This behavior is significant in the context of drug toxicity, as the formation of protein-adducts can trigger immune responses or alter protein function, leading to adverse effects. The stability and reactivity of AcMPAG under various conditions have been extensively studied, highlighting the importance of understanding these properties for the safe and effective use of MPA in clinical settings (de Loor et al., 2008).
Physical Properties Analysis
The physical properties of AcMPAG, including its solubility, stability, and distribution in biological matrices, are crucial for its pharmacokinetics. AcMPAG's stability in plasma and its interaction with biological membranes affect its distribution and elimination, impacting the overall pharmacological action of MPA. Research into these aspects has provided valuable insights into the optimal handling and therapeutic monitoring of MPA and its metabolites (Patel & Akhlaghi, 2006).
Chemical Properties Analysis
Understanding AcMPAG's chemical properties, including its reactivity and interaction with enzymes and transporters, is fundamental to elucidating its role in MPA's pharmacology and toxicology. Studies have shown that AcMPAG interacts with key transport systems in the kidney, influencing the excretion of organic anions and potentially affecting the clearance of other drugs. These interactions underscore the importance of considering AcMPAG's chemical properties in the context of drug-drug interactions and personalized medicine approaches (Wolff et al., 2007).
科学的研究の応用
Summary of the Application
Mycophenolic acid (MPA) and its metabolites, including AcMPAG, are often studied in the field of pharmacokinetics . Pharmacokinetics is the study of how an organism affects a drug, including the absorption, distribution, metabolism, and excretion of the drug.
Methods of Application
In one study, a UPLC method was validated for simultaneous analysis of MPA and its phenol glucuronide (MPAG) and AcMPAG metabolites in human plasma . The separation was performed on a UPLC BEH C18 column .
Results or Outcomes
The method was found to be specific, sensitive, and linear in the concentration ranges for MPA, MPAG, and AcMPAG . This method can be used for therapeutic drug monitoring (TDM) of MPA .
Immunosuppression
Methods of Application
The formation of MPAG from MPA by the UGT isoforms was studied in insect cell-derived supersomes expressing the human enzymes .
Detoxification
Summary of the Application
AcMPAG might be responsible for some adverse effects of mycophenolate mofetil therapy because it promotes the release of TNF-α and IL-6, and it also binds to enzymes that are essential for the control of the energy and redox state of the cells . The function of ABHD10, which deglucuronidates AcMPAG, could be regarded as detoxification .
Methods of Application
The deglucuronidation of AcMPAG by ABHD10 was studied in human liver .
Results or Outcomes
Deglucuronidation of AcMPAG may be a detoxification process and human ABHD10 could be a potential therapeutic drug .
Regulation of Adverse Effects of Probenecid
Summary of the Application
ABHD10 may also be used to regulate adverse effects of probenecid, because it catalyzes the deglucuronidation of probenecid acyl glucuronide (PRAG) .
Methods of Application
The deglucuronidation of PRAG by ABHD10 was studied in human liver .
Results or Outcomes
The PRAG deglucuronidation catalyzed by ABHD10 could suppress PRAG formation and related adverse reaction .
Interaction with Transport Systems
Summary of the Application
AcMPAG, along with MPA and MPAG, interacts with transport systems responsible for excretion of organic anions in the basolateral membrane of the human kidney . This interaction can affect the renal secretion of antiviral drugs, cortisol, and other organic anions .
Methods of Application
The interaction of AcMPAG with organic anion transporters in the human kidney was studied using in vitro synthesized cRNA in collagenase-defolliculated Xenopus laevis oocytes .
Results or Outcomes
The study found that AcMPAG potently interacts with renal organic anion transporters hOAT1 and hOAT3 .
Kinetic Modelling
Summary of the Application
Acyl glucuronide metabolites, including AcMPAG, have been implicated in the toxicity of several carboxylic acid-containing drugs . The rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .
Methods of Application
Detailed kinetic models of each transacylation and hydrolysis reaction for a series of phenylacetic acid acyl glucuronides and their analogous acyl glucosides were reported .
Results or Outcomes
The study found that the charged carboxylate ion and neutral hydroxyl group in the glucuronide and glucoside conjugates, respectively, are responsible for differences in reactivity . These models may find application in drug discovery for prediction of acyl glucuronide and glucoside metabolite behavior .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O12/c1-9(4-6-11-15(25)14-12(8-33-22(14)31)10(2)19(11)32-3)5-7-13(24)34-23-18(28)16(26)17(27)20(35-23)21(29)30/h4,16-18,20,23,25-28H,5-8H2,1-3H3,(H,29,30)/b9-4+/t16-,17-,18+,20-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMSTEZXAMABFF-UEARNRKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501343826 | |
| Record name | Mycophenolic acid O-acyl-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501343826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mycophenolic acid acyl glucuronide | |
CAS RN |
99043-04-6 | |
| Record name | Mycophenolic acid acyl glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099043046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MYCOPHENOLIC ACID ACYL GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B96732OXNA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



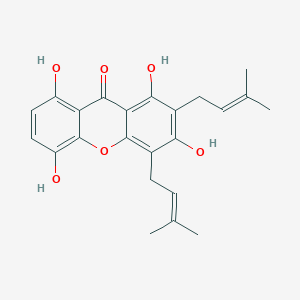
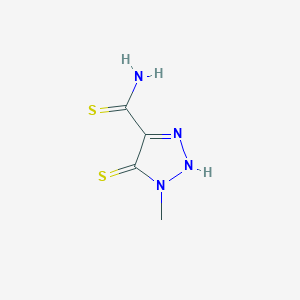
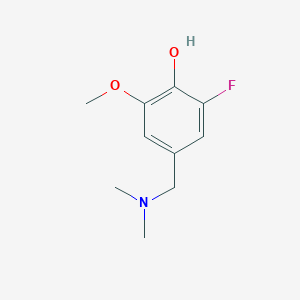
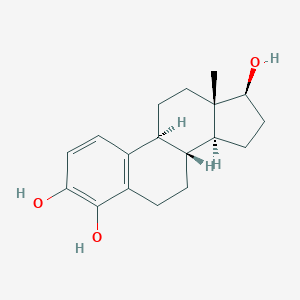
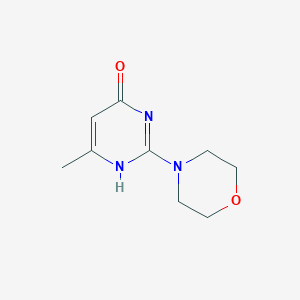
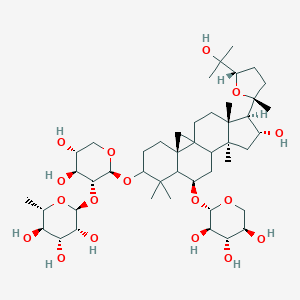
![Bis[tert-butyl(dimethyl)silyl] sebacate](/img/structure/B23141.png)
